molecular formula C14H24N2O4 B15075927 N,N'-Hexamethylenebis(allyl carbamate)

N,N'-Hexamethylenebis(allyl carbamate)

Katalognummer: B15075927
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: OCIOYMCNOARPFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Hexamethylenebis(allyl carbamate) is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.358 g/mol . It is a bis-carbamate derivative, which means it contains two carbamate groups connected by a hexamethylene chain. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Hexamethylenebis(allyl carbamate) can be synthesized through a multi-step process involving the reaction of hexamethylene diamine with allyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of N,N’-Hexamethylenebis(allyl carbamate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Hexamethylenebis(allyl carbamate) is unique due to its allyl groups, which provide additional reactivity compared to other similar compounds. The presence of allyl groups allows for further functionalization and cross-linking reactions, making it more versatile in various applications .

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C14H24N2O4/c1-3-11-19-13(17)15-9-7-5-6-8-10-16-14(18)20-12-4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18)

InChI-Schlüssel

OCIOYMCNOARPFN-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)NCCCCCCNC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.